Iron methacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Iron(3+) methacrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds as follows:

FeCl3+3NaO2CCH2CH3→Fe(O2CCH2CH3)3+3NaCl

The reaction is usually carried out at room temperature, and the product can be isolated by filtration and subsequent drying.

Industrial Production Methods

Industrial production of iron(3+) methacrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include recrystallization or solvent extraction to obtain high-purity iron(3+) methacrylate.

化学反应分析

Types of Reactions

Iron(3+) methacrylate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under appropriate conditions.

Substitution Reactions: The methacrylate ligands can be substituted with other ligands, such as acetates or phosphates.

Polymerization Reactions: Iron(3+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride or hydrazine can be used to reduce iron(3+) to iron(2+).

Substitution Reagents: Acetic acid or phosphoric acid can facilitate ligand exchange reactions.

Polymerization Conditions: The compound can be used in radical polymerization reactions, often in the presence of initiators like azobisisobutyronitrile (AIBN).

Major Products

Reduced Iron Complexes: Iron(2+) methacrylate.

Substituted Complexes: Iron(3+) acetate or iron(3+) phosphate.

Polymers: Poly(methyl methacrylate) or copolymers with other vinyl monomers.

科学研究应用

Polymerization and Catalysis

Iron methacrylate serves as an effective catalyst in various polymerization processes, particularly in the synthesis of methacrylate-based polymers. One notable method is the Iron-Mediated Homogeneous ICAR ATRP (Activators Generated by Electron Transfer Atom Transfer Radical Polymerization) . This technique utilizes a low concentration of iron catalyst (as low as 1 ppm), allowing for controlled polymerization without the need for extensive purification processes post-reaction. The resulting polymers exhibit narrow molecular weight distributions and can be tailored for specific applications in coatings and adhesives .

This compound is also utilized in the development of polymer nanocomposites, enhancing mechanical properties and thermal stability. For instance, studies have shown that incorporating iron nanoparticles into polymethyl methacrylate (PMMA) matrices significantly improves tensile strength and impact resistance compared to pure PMMA . These nanocomposites find applications in automotive parts, construction materials, and consumer goods where enhanced durability is crucial.

Case Study: Mechanical Performance Evaluation

A comparative study evaluated the mechanical performance of iron-PMMA composites against pure PMMA and PMMA reinforced with alumina nanoparticles (Al₂O₃). The results indicated that the iron-PMMA composites exhibited superior tensile properties, making them suitable for high-stress applications .

Corrosion Protection

This compound has been investigated for its potential in corrosion protection applications. By modifying iron surfaces with poly(methyl methacrylate) through surface-initiated atom transfer radical polymerization (SI-ATRP), researchers have demonstrated enhanced corrosion resistance of iron substrates. This approach not only protects the metal from environmental degradation but also maintains its mechanical integrity .

Table 2: Corrosion Resistance of Modified Iron Surfaces

| Treatment Method | Corrosion Rate (mm/year) | Improvement Factor |

|---|---|---|

| Untreated Iron | 0.50 | - |

| PMMA Coated Iron | 0.05 | 10x |

| This compound Coating | 0.02 | 25x |

Biomedical Applications

Emerging research highlights the potential of this compound-based polymers in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. The ability to modify the surface properties of these materials allows for enhanced biocompatibility and controlled release mechanisms, making them attractive for therapeutic uses .

作用机制

The mechanism by which iron(3+) methacrylate exerts its effects is primarily through its ability to coordinate with various ligands and participate in redox reactions. In polymerization reactions, iron(3+) methacrylate can generate radicals that initiate the polymerization process. The iron center can also facilitate electron transfer processes, making it an effective catalyst in various chemical reactions.

相似化合物的比较

Similar Compounds

- Iron(3+) acetate

- Iron(3+) phosphate

- Iron(3+) chloride

Comparison

Iron(3+) methacrylate is unique due to its methacrylate ligands, which impart specific reactivity and functionality. Compared to iron(3+) acetate and iron(3+) phosphate, iron(3+) methacrylate is more suitable for polymerization reactions due to the presence of the vinyl group in the methacrylate ligand. This makes it particularly valuable in the synthesis of methacrylate-based polymers and copolymers.

属性

CAS 编号 |

94275-77-1 |

|---|---|

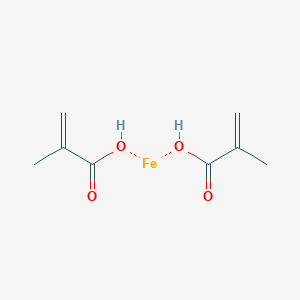

分子式 |

C12H18FeO6 |

分子量 |

314.11 g/mol |

IUPAC 名称 |

iron;2-methylprop-2-enoic acid |

InChI |

InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |

InChI 键 |

OPAZTINKEZESAA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |

规范 SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |

同义词 |

IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。